Acetone-13C3

Vue d'ensemble

Description

Synthesis Analysis Acetone-13C3 is synthesized through specific labeling techniques. These methods involve isotopic enrichment of carbon in the acetone molecule, leading to the creation of a compound with three carbon-13 atoms. This labeling process does not significantly alter the chemical properties of acetone but allows for detailed spectroscopic analysis (Yang et al., 1998).

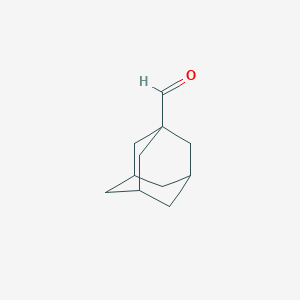

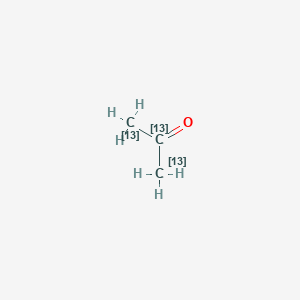

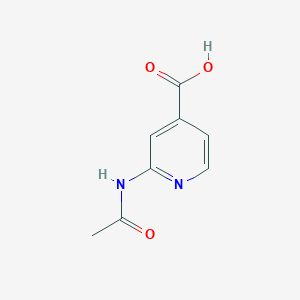

Molecular Structure Analysis The molecular structure of Acetone-13C3, similar to regular acetone, consists of a carbonyl group (C=O) flanked by two methyl groups (CH3). The presence of carbon-13 isotopes allows for detailed investigation of its molecular interactions and behavior under various conditions using techniques like NMR spectroscopy. Studies have shown that the isotropic shifts and lineshapes in 13C NMR can reveal detailed information about molecular motion and interactions (Tao et al., 2000).

Chemical Reactions and Properties Acetone-13C3 participates in various chemical reactions similar to standard acetone, such as condensation and oxidation reactions. Its properties as a solvent and reactant are comparable to non-labeled acetone, but its isotopic labeling allows for more precise tracking and analysis in chemical studies (Guo & Chen, 2013).

Physical Properties Analysis The physical properties of Acetone-13C3, such as boiling point, melting point, and solubility, are expected to be similar to those of regular acetone. However, its labeled nature allows for a detailed understanding of its behavior in different environments, such as interaction with water molecules and other solvents (Mizuno et al., 1998).

Chemical Properties Analysis The chemical properties of Acetone-13C3, especially its reactivity and interactions with other molecules, are a focus of research. Studies have explored its behavior in various chemical environments, looking at aspects like hydrogen bonding, acid-base interactions, and reaction kinetics. These properties are crucial in understanding its role in biochemical and industrial processes (Barich et al., 1998).

Applications De Recherche Scientifique

Characterizing Brønsted Site Acidity in Zeolites : Acetone-13C3 is used in 13C NMR spectroscopy to assess the acidity of Brønsted-acid sites in molecular sieves. This helps in understanding the hydrogen bonding ability and intrinsic acidity of these sites (Biaglow et al., 1994).

Studying Hydrophobic Hydration of Acetone : By examining 1H and 13C chemical shifts in NMR of aqueous acetone mixtures, researchers use Acetone-13C3 to explore the electronic polarization of acetone and water, contributing to our understanding of hydrophobic interactions (Mizuno et al., 1998).

Assaying Low Deuterium Enrichment of Water : Acetone-13C3 is utilized in isotopic exchange assays for measuring 2H-enrichment in water. This is especially useful in biological samples and offers a rapid and economical alternative to traditional isotope ratio mass spectrometric assays (Yang et al., 1998).

Analyzing Tobacco Smoke : Acetone-13C3 is applied in studies to determine the degradation of blend glycerol in cigarette smoke to form acrolein and acetone. This helps in understanding the chemical processes occurring in burning tobacco (Yip et al., 2010).

Investigating Catalysis in Methanol-to-Olefin Conversion : In the study of silico-aluminophosphate catalysts, Acetone-13C3 is used to understand the chemistry of acetone and the formation of persistent carbenium ions, providing insights into the catalytic processes involved (Song et al., 2001).

Exploring Soil-Pollutant Interactions : Solid-state 13C NMR studies employing Acetone-13C3 are conducted to understand the interaction of soil components with pollutants. This research aids in environmental monitoring and the development of remediation strategies (Jurkiewicz & Maciel, 1995).

Safety and Hazards

Mécanisme D'action

Target of Action

Acetone-13C3 is an isotope analog of acetone . The primary target of Acetone-13C3 is the central nervous system . The central nervous system plays a crucial role in the regulation of most of our body’s functions and is responsible for coordinating our actions and reactions.

Mode of Action

Acetone is a common organic building block in organic chemistry synthesis . It is often used in research as a tracer in carbon-13 nuclear magnetic resonance (NMR) studies .

Biochemical Pathways

Acetone-13C3 is involved in various biochemical pathways. In the context of stable isotope resolved metabolomics (SIRM), Acetone-13C3 can be used to uncover dynamic biochemical landscapes of various metabolic pathways . For instance, it can be used to study the flow of carbon from the gut microbiome to bioactive metabolites in skeletal muscle .

Pharmacokinetics

It is known that acetone-13c3 is a liquid at room temperature with a boiling point of 56 °c and a melting point of -94 °c . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Given its use in research as a tracer in carbon-13 nmr studies , it can be inferred that Acetone-13C3 may help in tracing the flow of carbon in various metabolic pathways, thereby providing insights into metabolic processes.

Action Environment

The action, efficacy, and stability of Acetone-13C3 can be influenced by various environmental factors. For instance, it is classified as a flammable liquid and should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should also be stored in a well-ventilated area . These factors can influence the stability of Acetone-13C3 and potentially its action and efficacy.

Propriétés

IUPAC Name |

(1,2,3-13C3)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCPPACGZOOCGX-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465668 | |

| Record name | Acetone-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.057 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetone-13C3 | |

CAS RN |

93628-01-4 | |

| Record name | 2-Propanone-1,2,3-13C3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93628-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetone-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone-13C3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)

![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)